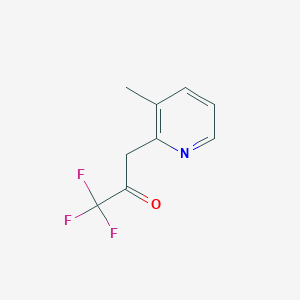
1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-one
Vue d'ensemble
Description
“1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-one” is a chemical compound with the molecular formula C9H8F3NO . It has a molecular weight of 203.16 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridin-2-yl group attached to a trifluoropropan-2-one group . The presence of the trifluoromethyl group (CF3) can significantly influence the physical and chemical properties of the molecule due to the high electronegativity of fluorine.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (203.16) and molecular formula (C9H8F3NO) . Unfortunately, specific details such as boiling point, melting point, and density were not available in the sources I found.Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-one is a compound that has garnered attention in chemical synthesis due to its unique structural and electronic properties. It has been used in the preparation of novel (1H-quinolin-2-ylidene)propan-2-ones, showcasing its versatility in synthesizing compounds with potential pharmacological applications. The compound's reactivity has been explored through various spectroscopic techniques, highlighting its potential in creating complex molecular architectures (Loghmani-Khouzani et al., 2006).
Physicochemical Studies
Studies on the physicochemical properties of fluorinated alcohols, including compounds similar to this compound, reveal the impact of trifluoromethyl groups on their miscibility with water. This research provides insights into the behavior of fluorinated organic molecules in aqueous solutions, contributing to the understanding of their solvent interactions and applications in various scientific fields (Fioroni et al., 2003).
Biomedical Research Applications
In the domain of biomedical research, the structural analogs of this compound have been synthesized and tested for their cytotoxic activity. These studies underscore the potential of such compounds in the development of new therapeutic agents, with specific focus on their effectiveness against cancer cell lines and their interaction with biological macromolecules (Gómez-García et al., 2017).
Material Science and Catalysis
The compound and its derivatives have also found applications in material science and catalysis, demonstrating the wide-ranging utility of this compound in synthesizing fluorinated materials. These materials are of interest for their unique properties, such as high stability and chemical resistance, making them suitable for various industrial applications (Prakash et al., 2011).
Environmental Chemistry
Research into the environmental chemistry of fluorinated compounds, including those related to this compound, provides valuable insights into their behavior and impact on the environment. Studies focus on understanding the persistence, bioaccumulation, and potential environmental risks associated with the use and disposal of these chemicals (Furin et al., 2000).
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-(3-methylpyridin-2-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-6-3-2-4-13-7(6)5-8(14)9(10,11)12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUHFAROYSYCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219546 | |
| Record name | 1,1,1-Trifluoro-3-(3-methyl-2-pyridinyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219726-55-3 | |
| Record name | 1,1,1-Trifluoro-3-(3-methyl-2-pyridinyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219726-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoro-3-(3-methyl-2-pyridinyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



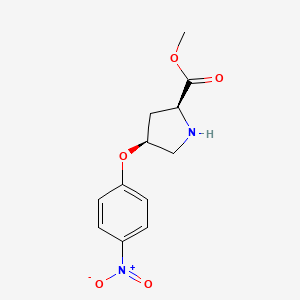
![9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester](/img/structure/B3116692.png)

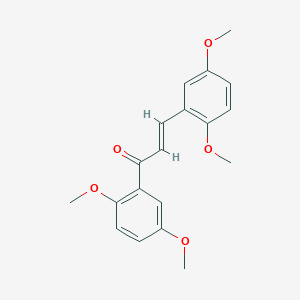

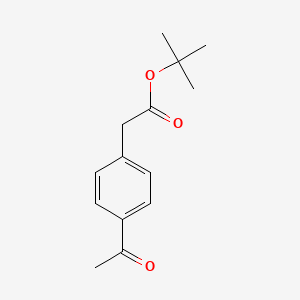
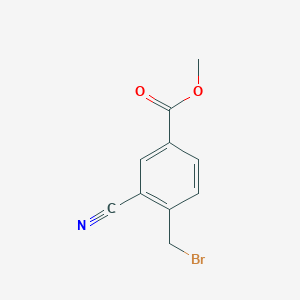

![4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3116761.png)
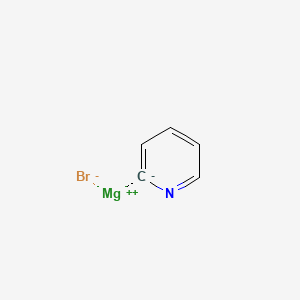
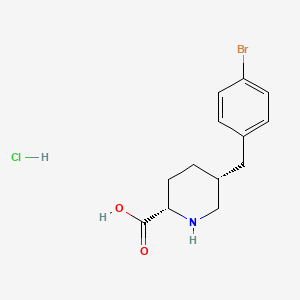
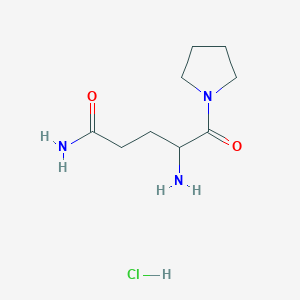
![tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3116784.png)
